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Compound of Interest

Compound Name: Tris[(propan-2-yl)oxy]silyl

CAS No.: 6675-79-2

Cat. No.: B1590940

Get Quote

Executive Summary
Triisopropoxysilane (HSi(OiPr)₃) represents a critical intersection between steric control and

hydrolytic reactivity. Unlike its methoxy and ethoxy counterparts, the isopropyl moieties in

triisopropoxysilane provide a "steric gate," significantly retarding hydrolysis rates while

maintaining hydridic activity for reduction reactions. This guide analyzes its thermodynamic

profile, establishing its utility as both a mild reducing agent in active pharmaceutical ingredient

(API) synthesis and a tunable precursor for silicate ester prodrugs.

Chemical Identity & Structural Distinction
Note: It is vital to distinguish Triisopropoxysilane from Triisopropylsilane (TIPS-H), a common

protecting group reagent. The presence of oxygen bridges in the former fundamentally alters its

polarity and hydrolytic behavior.
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Property Triisopropoxysilane Triisopropylsilane (TIPS-H)

CAS Number 6675-79-2 6485-79-6

Formula

Molecular Weight 206.35 g/mol 158.36 g/mol

Primary Utility
Hydride Donor, Sol-Gel

Precursor, Prodrug Linker
Protecting Group, Scavenger

Bonding Environment Si-O-C (Hydrolyzable) Si-C (Hydrolytically Stable)

Fundamental Thermodynamic Properties
The thermodynamic constants of triisopropoxysilane dictate its behavior in distillation and

phase-transfer processes. The high boiling point relative to lower alkoxysilanes reflects the

increased London dispersion forces associated with the isopropyl groups.
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Parameter Value Experimental Context

Boiling Point (ngcontent-ng-

c2307461527="" _nghost-ng-

c2764567632="" class="inline

ng-star-inserted">

)

180.1 ± 9.0 °C (760 mmHg)

High thermal stability allows for

high-temperature

hydrosilylation without rapid

evaporative loss.

Reduced Pressure 35 °C (5 mmHg)

Critical for purification; can be

distilled under moderate

vacuum to avoid thermal

decomposition.

Density (

)
0.854 g/mL (20 °C)

Lower density than water;

phase separates initially before

hydrolysis.

Refractive Index (

)
1.3839

Useful for in-line process

monitoring via refractometry.

Flash Point 62.7 ± 18.7 °C

Classified as a Flammable

Liquid (Category 3). Requires

grounding during transfer.

Vapor Pressure ~2.5 mmHg (20 °C)

Low volatility reduces

inhalation risk compared to

trimethoxysilane.

Reaction Thermodynamics: The Hydrolysis "Steric
Gate"
In drug delivery and materials science, the rate of hydrolysis is often more critical than the

equilibrium constant. Triisopropoxysilane exhibits a kinetically retarded hydrolysis profile

compared to triethoxysilane. This property is exploited in silicate ester prodrugs (e.g., Paclitaxel

conjugates), where the bulky isopropyl groups slow the release of the active drug, extending its

half-life.

Mechanism of Retarded Hydrolysis
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The hydrolysis follows an

-like mechanism where water attacks the silicon center. The isopropyl groups create a steric
shield, increasing the activation energy (

) for the formation of the pentacoordinate transition state.

Kinetic Control
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The bulky isopropyl groups
block nucleophilic attack,

slowing hydrolysis by orders
of magnitude vs. OMe/OEt.
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Figure 1: Kinetic pathway of triisopropoxysilane hydrolysis. The red node represents the rate-

limiting formation of the transition state, energetically elevated by steric hindrance.

Applications in Synthesis & Drug Development
A. Silicate Ester Prodrug Synthesis
Researchers utilize the thermodynamic stability of the Si-O bond in triisopropoxysilane to

create "temporarily masked" hydroxyl groups on APIs.

Workflow: The drug (containing a free -OH) reacts with triisopropoxysilane (or its activated

chloride derivative) to form a silicate ester.

Benefit: The release rate of the parent drug is governed by the hydrolysis rate of the

isopropoxy ligands, which can be tuned by mixing ligands (e.g., exchanging one isopropoxy

for a methoxy group).

B. Mild Reducing Agent (Hydrosilylation)
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The Si-H bond in triisopropoxysilane is hydridic but modulated by the electron-donating oxygen

atoms.

Selectivity: It is less aggressive than

, allowing for the selective reduction of amides or hydrosilylation of alkenes without affecting
reducible functional groups like nitro or cyano moieties.

Catalysis: Often paired with Karstedt’s catalyst or

complexes.

Experimental Protocol: Determination of Hydrolytic Stability
This protocol validates the "steric gate" effect for controlled release applications.

Preparation: Dissolve Triisopropoxysilane (1.0 mmol) in

-acetone (0.5 mL).

Initiation: Add

(10.0 mmol) to simulate aqueous physiological conditions.

Monitoring: Transfer immediately to an NMR tube. Acquire

NMR spectra every 15 minutes at 37 °C.

Analysis: Track the disappearance of the isopropyl methine septet (

~4.3 ppm) and the appearance of free isopropanol (

~4.0 ppm).

Quantification: Plot

vs. time. The slope

will be significantly lower (

) compared to triethoxysilane.
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Safety & Handling Protocols
Flammability: With a flash point of ~62 °C, it is combustible. Process vessels must be

nitrogen-inerted.

Hydrogen Evolution: In the presence of strong bases or Lewis acids (and moisture), the Si-H

bond can release hydrogen gas (

).

Warning: Do not store in basic glass containers for extended periods.

Storage: Store under argon/nitrogen at room temperature. Moisture intrusion leads to slow

gelation (cloudiness).

References
Gelest, Inc. (2015).[1] Safety Data Sheet: Triisopropoxysilane (SIT8379.0). Retrieved from

ChemicalBook. (2024). Triisopropoxysilane Properties and CAS 6675-79-2. Retrieved from

Core.ac.uk. (2014). Synthesis and Characterization of Silicate Ester Prodrugs. (Discusses

the use of triisopropoxysilyl groups for Paclitaxel delivery). Retrieved from

Echemi. (2024). Triisopropoxysilane Physicochemical Data. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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